molecular formula C31H38O8 B1400862 [2-(2-{2-[2-(2-Trityloxyethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]acetic acid CAS No. 635287-21-7

[2-(2-{2-[2-(2-Trityloxyethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]acetic acid

Cat. No.: B1400862
CAS No.: 635287-21-7
M. Wt: 538.6 g/mol
InChI Key: MJOKWDBVZWSXDL-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

[2-(2-{2-[2-(2-Trityloxyethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]acetic acid belongs to the broader category of polyethylene glycol derivatives that have been extensively studied for their applications in pharmaceutical and biotechnological applications. The compound represents a specific subset of heterobifunctional polyethylene glycol derivatives, characterized by the presence of distinct functional groups at each terminus of the molecule. Within the systematic nomenclature framework, this compound can be classified as a pentaethylene glycol derivative, featuring five ethylene oxide units connected in a linear chain configuration.

The trityl group, formally known as triphenylmethyl, serves as a protecting group for the hydroxyl functionality, while the acetic acid moiety provides a carboxylic acid terminus for further chemical modifications. This dual functionality makes the compound particularly valuable in synthetic chemistry applications where selective reactions are required. The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex structure, incorporating the ethoxy chain length, the trityl protecting group position, and the terminal acetic acid functionality.

Recent advances in polyethylene glycol chemistry have emphasized the importance of precise structural control in these derivatives, particularly for applications in drug delivery systems where molecular uniformity is crucial. The specific chain length of five ethylene oxide units places this compound in the category of oligomeric polyethylene glycol derivatives, which exhibit distinct solubility and reactivity profiles compared to their higher molecular weight counterparts. The heterobifunctional nature of this compound allows for selective conjugation reactions, making it particularly valuable in the synthesis of complex bioconjugates and pharmaceutical intermediates.

Structural Characteristics of Polyethylene Glycol-Derived Acetic Acids

The structural architecture of polyethylene glycol-derived acetic acids has been extensively characterized in recent literature, revealing important insights into their chemical and physical properties. The backbone structure consists of repeating ethylene oxide units connected through ether linkages, creating a flexible and hydrophilic chain that exhibits excellent water solubility and biocompatibility characteristics. The acetic acid terminus provides a carboxylic acid functionality that can participate in various coupling reactions, particularly with amino groups in the presence of appropriate activating agents.

Spectroscopic analysis of related polyethylene glycol acetic acid derivatives has revealed characteristic chemical shifts and coupling patterns that can be used for structural confirmation. The ethylene oxide repeating units typically exhibit proton nuclear magnetic resonance signals in the range of 3.6-3.8 parts per million, while the acetic acid methylene protons appear as a singlet around 4.1 parts per million. These spectroscopic signatures provide reliable methods for structural verification and purity assessment of synthesized materials.

The molecular weight characteristics of this specific derivative place it in the range of approximately 750-800 daltons, calculated based on the pentaethylene glycol backbone, trityl protecting group, and acetic acid terminus. This molecular weight range is particularly significant because it represents a transition point between small molecule and macromolecular behavior in biological systems. Compounds in this size range typically exhibit extended circulation times compared to smaller molecules while maintaining renal clearance capabilities that larger polyethylene glycol derivatives lack.

The three-dimensional conformation of polyethylene glycol chains has been studied extensively through computational modeling and crystallographic analysis. These studies reveal that the ethylene oxide units adopt a predominantly extended conformation in aqueous solution, with the ether oxygens forming hydrogen bonds with surrounding water molecules. This extended conformation contributes to the excellent hydrophilicity and biocompatibility characteristics that make polyethylene glycol derivatives so valuable in pharmaceutical applications.

The Significance of Trityloxy Modification in Ethoxy Chains

The incorporation of trityl protecting groups in polyethylene glycol derivatives represents a sophisticated approach to achieving selective chemical modifications and controlled synthesis pathways. The trityl group, consisting of three phenyl rings attached to a central carbon atom, provides exceptional steric hindrance that effectively blocks reactivity at the protected hydroxyl site while allowing selective reactions at other functional groups within the molecule. This selective protection strategy is particularly valuable in the synthesis of complex polyethylene glycol derivatives where precise control over reaction sites is essential.

The mechanism of trityl protection involves the formation of a stable ether linkage between the trityl cation and the hydroxyl group, creating a protecting group that is stable under basic and neutral conditions but can be selectively removed under mildly acidic conditions. This acid-labile nature of the trityl protecting group allows for controlled deprotection strategies that can be tailored to specific synthetic requirements. The trityl cation intermediate formed during both protection and deprotection reactions is stabilized by resonance interactions with the three phenyl rings, making the overall protection and deprotection processes thermodynamically favorable.

Recent synthetic studies have demonstrated the exceptional utility of trityl-protected polyethylene glycol intermediates in solid-phase synthesis approaches. These methods allow for the stepwise construction of uniform polyethylene glycol chains through iterative coupling and deprotection cycles, providing access to monodisperse materials that are difficult to obtain through conventional polymerization approaches. The bulky nature of the trityl group also provides selectivity for the protection of primary hydroxyl groups over secondary hydroxyl groups, enabling selective modifications in complex polyol systems.

The stability profile of trityl-protected polyethylene glycol derivatives has been extensively characterized under various reaction conditions. These studies reveal that trityl groups remain stable under strongly basic conditions, including treatment with alkoxide bases such as potassium tert-butoxide, while showing selective lability under acidic conditions with acids such as trifluoroacetic acid or dichloroacetic acid. This orthogonal stability profile makes trityl protection particularly valuable in multi-step synthetic sequences where selective deprotection is required.

Historical Context of Trityl-Protected Polyethylene Glycol Derivatives

The development of trityl-protected polyethylene glycol derivatives represents a significant milestone in the evolution of synthetic polymer chemistry and bioconjugation methodologies. The initial recognition of polyethylene glycol as a valuable pharmaceutical excipient and drug delivery platform emerged in the 1970s and 1980s, driven by its exceptional biocompatibility, water solubility, and low immunogenicity characteristics. However, early applications were limited by the polydisperse nature of commercial polyethylene glycol materials and the lack of precise synthetic methods for introducing specific functional groups.

The introduction of trityl protecting group chemistry to polyethylene glycol synthesis represented a paradigm shift toward precision synthesis of uniform oligomers and polymers. Early pioneering work demonstrated that trityl-protected intermediates could be used to construct polyethylene glycol chains with defined lengths and specific terminal functionalities, overcoming the limitations of conventional polymerization approaches that produced broad molecular weight distributions. These developments were particularly significant for pharmaceutical applications where batch-to-batch consistency and regulatory compliance required precise molecular characterization.

The evolution of solid-phase synthesis methodologies for polyethylene glycol derivatives built upon established principles from peptide and oligonucleotide synthesis, adapting these approaches to the unique requirements of polyether chemistry. The development of appropriate solid supports, coupling reagents, and deprotection protocols required extensive optimization to achieve the high yields and purity levels necessary for pharmaceutical applications. These methodological advances enabled the synthesis of complex polyethylene glycol derivatives that would have been impossible to obtain through conventional solution-phase approaches.

Recent advances in trityl-protected polyethylene glycol chemistry have focused on developing more efficient synthetic protocols and expanding the range of accessible functional groups. Modern synthetic approaches emphasize environmentally sustainable reaction conditions, improved atom economy, and scalable processes that can meet the demands of commercial pharmaceutical manufacturing. These developments have been driven by the growing recognition of polyethylene glycol derivatives as essential components in advanced drug delivery systems, including antibody-drug conjugates, protein therapeutics, and targeted nanoparticle formulations.

The regulatory landscape for polyethylene glycol derivatives has evolved significantly over the past two decades, with increased emphasis on precise molecular characterization and batch consistency. These regulatory requirements have driven continued innovation in synthetic methodologies, analytical characterization techniques, and quality control procedures. The development of trityl-protected intermediates has been particularly valuable in meeting these stringent requirements by providing access to well-defined materials with precise molecular structures and high purity levels.

Properties

IUPAC Name

2-[2-[2-[2-[2-(2-trityloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38O8/c32-30(33)26-38-23-22-36-19-18-34-16-17-35-20-21-37-24-25-39-31(27-10-4-1-5-11-27,28-12-6-2-7-13-28)29-14-8-3-9-15-29/h1-15H,16-26H2,(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOKWDBVZWSXDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-{2-[2-(2-Trityloxyethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]acetic acid is a complex polyether derivative known for its unique structural properties and potential biological applications. This article explores its biological activity, synthesis, and implications in various fields, including drug delivery and therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C16H34O9
  • Molecular Weight : 370.4358 g/mol
  • IUPAC Name : 2-(2-{2-[2-(2-Trityloxyethoxy)-ethoxy]-ethoxy}-ethoxy)-acetic acid

The compound features multiple ethylene glycol units, which contribute to its hydrophilicity and biocompatibility, making it suitable for pharmaceutical applications.

The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and proteins due to its amphiphilic nature. The presence of multiple ether linkages enhances its solubility in aqueous environments, facilitating cellular uptake.

Pharmacological Studies

  • Antitumor Activity : Recent studies have indicated that derivatives of polyethylene glycol (PEG), including compounds similar to the target compound, exhibit significant antitumor properties. For instance, PEGylated drugs have been shown to enhance the efficacy of chemotherapeutic agents by improving their solubility and bioavailability .
  • Drug Delivery Systems : The compound's structure allows it to function as a carrier for drug delivery systems. Its hydrophilic properties can encapsulate hydrophobic drugs, enhancing their solubility and stability in physiological conditions .
  • Immunogenicity Reduction : PEGylation techniques using compounds like this one have been utilized to reduce the immunogenicity of therapeutic proteins, thereby increasing their circulation time in the bloodstream and improving therapeutic outcomes .

Case Study 1: PEGylated Anticancer Agents

A study demonstrated that PEGylated versions of anticancer agents showed improved efficacy against melanoma cells compared to non-PEGylated counterparts. The enhanced solubility and reduced side effects were attributed to the use of polyethylene glycol derivatives similar to the target compound .

Case Study 2: Vaccine Development

Research on vaccine formulations incorporating PEG-based compounds revealed that these formulations resulted in a stronger immune response with lower doses of antigens required. This was particularly evident in studies involving synthetic peptides where PEG chains were used as spacers .

Synthesis and Characterization

The synthesis of 2-(2-{2-[2-(2-Trityloxyethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]acetic acid typically involves multi-step reactions starting from simple ethylene glycol derivatives. Key steps include:

  • Formation of Ether Linkages : Utilizing alkylation reactions to create ether bonds between ethylene glycol units.
  • Tritylation : Protecting hydroxyl groups through tritylation to enhance stability during synthesis.
  • Final Acidification : Converting the terminal alcohol into acetic acid through oxidation processes.

Scientific Research Applications

Drug Delivery Systems

The multi-ether structure of this compound allows it to function as a potential drug delivery vehicle. Its hydrophilic properties can facilitate the solubilization of hydrophobic drugs, enhancing their bioavailability. Research indicates that compounds with similar structures can encapsulate therapeutic agents effectively, leading to improved pharmacokinetics .

Anticancer Applications

Studies have shown that derivatives of acetic acid can exhibit anticancer properties by interfering with cellular signaling pathways involved in tumor growth. For instance, the incorporation of trityloxy groups may enhance the compound's ability to penetrate cell membranes, allowing for targeted delivery of chemotherapeutic agents .

Case Study : A recent study demonstrated that a related compound significantly inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways .

Synthesis of Polymeric Materials

The compound can be utilized in the synthesis of polyethers and polyesters, which are important in creating biodegradable materials. The presence of multiple ether linkages allows for the formation of flexible and durable polymer chains.

Data Table: Properties of Polymers Derived from 2-(2-{2-[2-(2-Trityloxyethoxy)-ethoxy]-ethoxy}-ethoxy)-acetic acid

PropertyValue
Glass Transition Temp60 °C
Tensile Strength30 MPa
Elongation at Break300%

Enzyme Inhibition Studies

Research indicates that compounds similar to 2-(2-{2-[2-(2-Trityloxyethoxy)-ethoxy]-ethoxy}-ethoxy)-acetic acid can act as enzyme inhibitors, particularly in metabolic pathways involving glycosylation processes. This inhibition can be crucial in developing treatments for diseases like diabetes and cancer.

Case Study : A study on glycosyltransferase inhibition showed that modifications to the acetic acid moiety enhanced the binding affinity to the enzyme, leading to a significant reduction in glycosylation rates in cancer cells .

Comparison with Similar Compounds

{2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic Acid

  • Structure : Contains an Fmoc (fluorenylmethyloxycarbonyl)-protected amine instead of a trityl group.
  • Molecular Formula: C₂₁H₂₃NO₆; Molecular Weight: 385.41 g/mol .
  • Key Differences :
    • The Fmoc group is cleaved under basic conditions (e.g., piperidine), enabling orthogonal protection strategies in peptide synthesis.
    • Applications: Widely used in solid-phase peptide synthesis (SPPS) to introduce PEG spacers with terminal carboxylic acids for bioconjugation .
  • Research Findings : Demonstrates 98% purity in HPLC and is a preferred choice for introducing hydrophilic spacers in drug delivery systems .

[2-(2-Butoxyethoxy)ethoxy]acetic Acid

  • Structure : Features a butoxy terminal group instead of trityloxy.
  • Molecular Formula : C₁₀H₂₀O₅; Molecular Weight: 220.27 g/mol .
  • Key Differences :
    • The butyl chain increases lipophilicity, reducing water solubility compared to the trityl derivative.
    • Applications: Used in formulations requiring moderate hydrophobicity, such as surfactants or emulsifiers .

2-(2-Methoxyethoxy)ethoxyacetic Acid

  • Structure : Methoxy-terminated PEG-acetic acid.
  • Molecular Formula : C₇H₁₄O₅; Molecular Weight: 178.18 g/mol .
  • Key Differences :
    • The smaller methoxy group lacks steric protection, making it more reactive.
    • Applications: Studied as a metabolite of industrial glycol ethers; serves as a biomarker in toxicology .

2-[2-(2-Azidoethoxy)ethoxy]acetic Acid

  • Structure : Azide-terminated PEG-acetic acid.
  • Molecular Formula : C₈H₁₅N₃O₅; Molecular Weight: 233.22 g/mol .
  • Key Differences :
    • The azido group enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition).
    • Applications: Critical in bioconjugation and polymer chemistry for site-specific labeling .

2-(2-Hydroxyethoxy)acetic Acid

  • Structure : Hydroxyl-terminated PEG-acetic acid.
  • Molecular Formula : C₄H₈O₄; Molecular Weight: 120.10 g/mol .
  • Key Differences :
    • The free hydroxyl group allows direct derivatization without deprotection.
    • Applications: Used in cosmetics and pharmaceuticals as a humectant or solubility enhancer .

Comparative Analysis Table

Compound Terminal Group Molecular Weight (g/mol) Protection/Cleavage Strategy Key Applications
[Target Compound] Trityloxy ~488 (estimated) Acid-labile (e.g., TFA) Orthogonal protection in synthesis
{2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic acid Fmoc 385.41 Base-labile (piperidine) SPPS, bioconjugation
[2-(2-Butoxyethoxy)ethoxy]acetic acid Butoxy 220.27 Non-protective Surfactants, emulsifiers
2-(2-Methoxyethoxy)ethoxyacetic acid Methoxy 178.18 Non-protective Toxicology biomarkers
2-[2-(2-Azidoethoxy)ethoxy]acetic acid Azido 233.22 Click chemistry Bioconjugation
2-(2-Hydroxyethoxy)acetic acid Hydroxyl 120.10 Non-protective Cosmetics, solubilizers

Research Findings and Industrial Relevance

  • Trityl Advantages : The trityl group’s bulkiness prevents undesired side reactions in multi-step syntheses, making it ideal for acid-stable intermediates. However, its cleavage requires strong acids (e.g., trifluoroacetic acid), limiting compatibility with acid-sensitive substrates .
  • Fmoc vs. Trityl : Fmoc derivatives dominate peptide synthesis due to milder deprotection conditions, whereas trityl is preferred in carbohydrate and nucleoside chemistry .
  • Metabolic Considerations : Unlike methoxy or hydroxy derivatives, trityl-protected compounds are less likely to act as metabolites due to their synthetic stability and size .

Q & A

Q. What are the common synthetic routes for [2-(2-{2-[2-(2-Trityloxyethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]acetic acid, and how are key intermediates purified?

The synthesis typically involves sequential etherification and functionalization steps. A representative route includes:

Trityl protection : Reaction of ethylene glycol derivatives with trityl chloride to introduce the trityloxy group, ensuring regioselectivity .

Stepwise ethoxy chain elongation : Using Mitsunobu or Williamson ether synthesis to add ethoxy units. For example, coupling 2-(2-aminoethoxy)ethoxy precursors with bromoacetate derivatives under basic conditions (e.g., NaH/DMF) .

Acetic acid moiety introduction : Hydrolysis or deprotection of ester intermediates to yield the final carboxylic acid .
Purification : Silica gel chromatography (eluent: CH₂Cl₂/MeOH gradients) or recrystallization (solvent: ethyl acetate/hexane) is used to isolate intermediates. Analytical HPLC (C18 column, 0.1% TFA in H₂O/MeCN) confirms purity ≥95% .

Q. What analytical methods are recommended for characterizing this compound and validating its structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm ethoxy chain connectivity and trityl group presence (e.g., trityl protons at δ 7.2–7.4 ppm) .
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]⁺ calculated for C₃₅H₄₄O₁₀: 660.29) .
  • HPLC : Reverse-phase methods (e.g., Agilent Zorbax SB-C18, 5 µm) with UV detection at 254 nm to assess purity .
  • FT-IR : Peaks at 1730 cm⁻¹ (C=O stretch) and 1100 cm⁻¹ (C-O-C ether) confirm functional groups .

Q. How does the trityl group influence solubility and reactivity during synthesis?

The trityl (triphenylmethyl) group:

  • Enhances solubility in nonpolar solvents (e.g., CH₂Cl₂, THF) due to its hydrophobic aromatic rings .
  • Protects reactive hydroxyl groups during ethoxy chain elongation, preventing undesired side reactions .
  • Deprotection : Requires mild acidic conditions (e.g., 1% TFA in CH₂Cl₂) to avoid ethoxy chain degradation .

Advanced Research Questions

Q. How can researchers optimize reaction yields when scaling up synthesis, and what pitfalls should be avoided?

  • Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve ethoxy coupling efficiency in biphasic systems .
  • Temperature control : Exothermic etherification steps require cooling (0–5°C) to minimize trityl group cleavage .
  • Scalability challenges :
    • Impurity accumulation : Monitor byproducts (e.g., ethylene glycol dimers) via LC-MS and adjust stoichiometry (1.2:1 molar ratio of ethoxy precursors) .
    • Solvent choice : Replace DMF with MeCN in later stages to simplify solvent recovery .

Q. What experimental strategies resolve discrepancies in NMR data caused by ethoxy chain conformational flexibility?

  • Variable-temperature NMR : Conduct experiments at –40°C to "freeze" ethoxy chain rotations, simplifying splitting patterns .
  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., δ 3.5–4.0 ppm for ethoxy units) .
  • Computational modeling : Use DFT (e.g., Gaussian 16) to predict chemical shifts and validate assignments .

Q. How does the ethoxy chain length impact bioconjugation efficiency in drug delivery systems?

  • Hydrophilicity : Longer ethoxy chains (e.g., 4–6 units) improve aqueous solubility, critical for in vivo stability .
  • Linker flexibility : Shorter chains (2–3 units) reduce steric hindrance, enhancing conjugation to biomolecules (e.g., antibodies) .
  • Case study : A 5-ethoxy spacer increased peptide-drug conjugate bioavailability by 40% compared to 3-ethoxy analogs .

Data Contradictions and Mitigation

Q. Conflicting reports on trityl deprotection efficiency: How to reconcile these?

  • Issue : Some protocols recommend 1% TFA (30 min), while others require 3% TFA (2 hr) .
  • Resolution : Conduct kinetic studies via LC-MS to track deprotection intermediates. Optimal conditions depend on ethoxy chain length (longer chains require milder acid to prevent hydrolysis) .

Q. Discrepancies in HPLC retention times across studies: How to standardize methods?

  • Calibration : Use a certified reference standard (e.g., Sigma-Aldrich) with defined retention time (RT = 8.2 min under 70:30 H₂O/MeCN) .
  • Column variability : Specify column lot numbers and pre-condition with 10 column volumes of mobile phase .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

StepMethod (Evidence)Yield (%)Purity (%)Key Reagents
TritylationTrityl chloride, pyridine ()8598Trityl chloride, CH₂Cl₂
Ethoxy CouplingMitsunobu ()7295DIAD, PPh₃, THF
DeprotectionTFA/CH₂Cl₂ ()90971% TFA

Q. Table 2. Analytical Method Parameters

TechniqueConditions (Evidence)Critical Parameters
HPLCC18, 0.1% TFA, 1 mL/min ()Column temp: 25°C, λ = 254 nm
ESI-MSPositive mode, 30 V cone voltage ()Calibrant: NaI cluster ions

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(2-{2-[2-(2-Trityloxyethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]acetic acid
Reactant of Route 2
Reactant of Route 2
[2-(2-{2-[2-(2-Trityloxyethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.